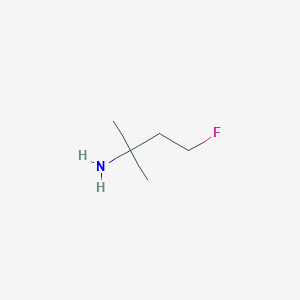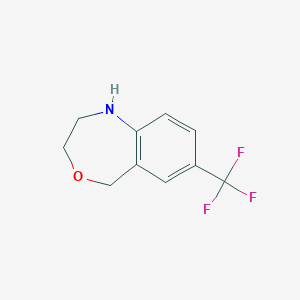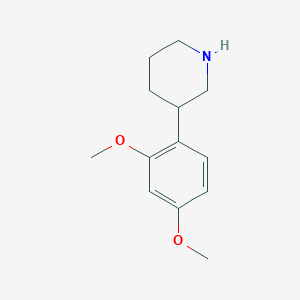
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide: is a chemical compound that features a trifluoromethanesulfonamide group attached to an aminoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with ethylenediamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
CF3SO2Cl+H2NCH2CH2NH2→CF3SO2NHCH2CH2NH2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.
Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Nucleophilic substitution: Substituted amines or amides.
Condensation reactions: Schiff bases or imines.
Oxidation and reduction: Corresponding oxidized or reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide is used as a building block in the synthesis of more complex molecules. Its trifluoromethanesulfonamide group imparts unique electronic properties that can be exploited in various chemical reactions.
Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and protein functions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure can be tailored to interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of enzymatic functions, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
Comparison: this compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications in both research and industry.
Eigenschaften
Molekularformel |
C3H7F3N2O2S |
|---|---|
Molekulargewicht |
192.16 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H7F3N2O2S/c4-3(5,6)11(9,10)8-2-1-7/h8H,1-2,7H2 |
InChI-Schlüssel |
LQSTWVDFDGVQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNS(=O)(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)








